molecular formula C17H21F2N5 B15120813 2-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-4-amine

2-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-4-amine

Cat. No.: B15120813
M. Wt: 333.4 g/mol
InChI Key: RMXNENSWTHLJRG-UHFFFAOYSA-N
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Description

2-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-4-amine is a synthetic organic compound that features a piperazine ring substituted with a difluorophenyl group and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-4-amine typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 3,4-difluorobenzyl chloride with piperazine to form 4-[(3,4-difluorophenyl)methyl]piperazine.

    Pyrimidine Ring Formation: The next step involves the reaction of the piperazine intermediate with ethylpyrimidine-4-amine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Biological Research: It is used in studies investigating the interaction of piperazine derivatives with biological targets such as receptors and enzymes.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-4-amine involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with various receptors, potentially modulating their activity. The difluorophenyl group may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine
  • 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

2-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-4-amine is unique due to the specific arrangement of its functional groups, which may confer distinct pharmacological properties compared to similar compounds. The presence of the difluorophenyl group and the pyrimidine ring may enhance its biological activity and specificity.

Properties

Molecular Formula

C17H21F2N5

Molecular Weight

333.4 g/mol

IUPAC Name

2-[4-[(3,4-difluorophenyl)methyl]piperazin-1-yl]-N-ethylpyrimidin-4-amine

InChI

InChI=1S/C17H21F2N5/c1-2-20-16-5-6-21-17(22-16)24-9-7-23(8-10-24)12-13-3-4-14(18)15(19)11-13/h3-6,11H,2,7-10,12H2,1H3,(H,20,21,22)

InChI Key

RMXNENSWTHLJRG-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)CC3=CC(=C(C=C3)F)F

Origin of Product

United States

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